(2S)-2,3-dimethoxypropan-1-ol
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Overview
Description
(2S)-2,3-dimethoxypropan-1-ol: is an organic compound with the molecular formula C5H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-dimethoxypropan-1-ol can be achieved through several methods. One common approach involves the reduction of 2,3-dimethoxypropanal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3-dimethoxypropanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,3-dimethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dimethoxypropanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 2,3-dimethoxypropane using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2,3-dimethoxypropyl chloride.
Common Reagents and Conditions:
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in the presence of a base like pyridine at low temperatures.
Major Products Formed:
Oxidation: 2,3-dimethoxypropanal.
Reduction: 2,3-dimethoxypropane.
Substitution: 2,3-dimethoxypropyl chloride.
Scientific Research Applications
Chemistry: (2S)-2,3-dimethoxypropan-1-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various chiral compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving chiral alcohols.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of (2S)-2,3-dimethoxypropan-1-ol depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its hydroxyl and methoxy groups. These interactions can involve hydrogen bonding, nucleophilic substitution, and other chemical processes. The chiral nature of the compound allows it to participate in stereospecific reactions, which can lead to the formation of enantiomerically pure products.
Comparison with Similar Compounds
(2R)-2,3-dimethoxypropan-1-ol: The enantiomer of (2S)-2,3-dimethoxypropan-1-ol with similar chemical properties but different biological activity.
2,3-dimethoxypropane: A related compound lacking the hydroxyl group, used as a solvent and reagent in organic synthesis.
2,3-dimethoxypropanal: The oxidized form of this compound, used as an intermediate in various chemical reactions.
Uniqueness: The uniqueness of this compound lies in its chiral nature, which allows it to participate in stereospecific reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where chirality plays a crucial role.
Properties
IUPAC Name |
(2S)-2,3-dimethoxypropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAPJJFRLSRPX-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156714-25-9 |
Source
|
Record name | (2S)-2,3-dimethoxypropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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